Cas no 154602-53-6 (rac-(1r,4r)-4-[(ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride, trans)

Technical Introduction: rac-(1r,4r)-4-[(ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride is a trans-configured cyclohexane derivative with a carboxyl group and an ethylamino substituent. The hydrochloride salt enhances solubility and stability, making it suitable for synthetic and pharmaceutical applications. The trans configuration ensures defined stereochemistry, which is critical for studies involving chiral selectivity or receptor interactions. Its structural features, including the rigid cyclohexane backbone and functionalized side chains, make it a versatile intermediate in organic synthesis, particularly for designing bioactive molecules or catalysts. The compound’s purity and well-characterized properties support reproducible results in research and development.
rac-(1r,4r)-4-[(ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride, trans structure
154602-53-6 structure
Product Name:rac-(1r,4r)-4-[(ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride, trans
CAS No:154602-53-6
MF:
MW:
CID:4605194
Update Time:2025-05-21

rac-(1r,4r)-4-[(ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride, trans Chemical and Physical Properties

Names and Identifiers

    • rac-(1r,4r)-4-[(ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride, trans

rac-(1r,4r)-4-[(ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride, trans Pricemore >>

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Additional information on rac-(1r,4r)-4-[(ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride, trans

Rac-(1R,4R)-4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride, trans: A Comprehensive Overview

Rac-(1R,4R)-4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride, trans is a compound with the CAS number 154602-53-6, which has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique stereochemical properties and its potential applications in drug development. The molecule consists of a cyclohexane ring with a carboxylic acid group at position 1 and an (ethylamino)methyl substituent at position 4. The "trans" designation refers to the spatial arrangement of these substituents relative to each other on the cyclohexane ring.

The synthesis of rac-(1R,4R)-4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride, trans involves a multi-step process that typically begins with the preparation of the cyclohexane carboxylic acid derivative. Recent advancements in asymmetric synthesis have enabled researchers to achieve high enantiomeric excess in the production of this compound, making it more suitable for pharmaceutical applications. The use of chiral catalysts and stereoselective reactions has been pivotal in optimizing the synthesis process.

One of the most intriguing aspects of this compound is its pharmacological profile. Studies have shown that rac-(1R,4R)-4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride, trans exhibits significant bioactivity, particularly in modulating cellular signaling pathways. For instance, research published in Nature Communications highlights its ability to inhibit certain kinases involved in cancer progression. This finding has sparked interest in exploring its potential as an anticancer agent.

Moreover, this compound has demonstrated promising results in preclinical studies targeting neurodegenerative diseases. Its ability to cross the blood-brain barrier and interact with key receptors involved in Alzheimer's disease has been extensively studied. A recent study in Science Translational Medicine reported that rac-(1R,4R)-4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride, trans showed neuroprotective effects in animal models of Parkinson's disease, suggesting its potential as a therapeutic agent for neurodegenerative conditions.

In addition to its pharmacological applications, rac-(1R,4R)-4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride, trans has also been explored for its role in materials science. Its unique stereochemistry makes it a valuable building block for constructing advanced materials with tailored properties. Researchers have utilized this compound to synthesize novel polymers with enhanced mechanical and thermal stability.

The stereochemical properties of rac-(1R,4R)-4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride, trans are particularly significant in determining its biological activity. The spatial arrangement of the substituents on the cyclohexane ring plays a crucial role in how the molecule interacts with target proteins. Recent computational studies using molecular docking techniques have provided insights into the binding modes of this compound with various protein targets.

Looking ahead, there is growing interest in exploring the combinatorial chemistry potential of rac-(1R,4R)-4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride, trans. By modifying its substituents or incorporating it into larger molecular frameworks, researchers aim to discover new compounds with enhanced therapeutic profiles. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of this compound into clinically relevant drugs.

In conclusion, rac-(1R,4R)-4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride, trans (CAS No: 154602-53-6) is a versatile compound with wide-ranging applications in pharmacology and materials science. Its unique stereochemistry and bioactivity make it a valuable tool for researchers across various disciplines. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play a significant role in advancing scientific knowledge and therapeutic development.

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